![molecular formula C20H20N4O4S2 B2780157 N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021022-74-1](/img/structure/B2780157.png)
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has explored the synthesis and reactivity of compounds related to the specified chemical structure, focusing on their potential in creating novel heterocyclic compounds. Aleksandrov et al. (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, leading to the development of various electrophilic substitution reactions to create novel benzothiazoles, indicating a broader interest in furan and thiophene derivatives for diverse synthetic applications (Aleksandrov & El’chaninov, 2017).
Quantitative Structure-Activity Relationship (QSAR)
Al-Masoudi et al. (2011) conducted a QSAR study on new benzothiazoles derived substituted piperazine derivatives, showcasing the theoretical aspect of understanding the relationship between chemical structure and biological activity, which is crucial for drug design and discovery processes (Al-Masoudi, Salih, & Al-Soud, 2011).
Antimicrobial and Antiviral Activities
Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which were then evaluated for their antimicrobial activities. Some compounds displayed activity against tested microorganisms, highlighting the potential of furan derivatives in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Pharmaceutical Applications
The research by Cann et al. (2012) on CGRP receptor inhibitors demonstrates the pharmaceutical application of complex molecules involving furan, piperazine, and thiophene derivatives. Their work outlines the development of a convergent, stereoselective synthesis process for a potent CGRP receptor antagonist, showcasing the application of such compounds in therapeutic contexts (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways ofMycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant inhibitory concentrations againstMycobacterium tuberculosis H37Ra , indicating potential antimicrobial effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c25-17(23-7-9-24(10-8-23)19(27)15-3-1-11-28-15)6-5-14-13-30-20(21-14)22-18(26)16-4-2-12-29-16/h1-4,11-13H,5-10H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJHAREVOONPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide |
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